molecular formula C7H5ClIN3 B1473976 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1419101-02-2

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1473976
CAS No.: 1419101-02-2
M. Wt: 293.49 g/mol
InChI Key: JUSHQEVKVBLWTQ-UHFFFAOYSA-N
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Description

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a synthetic pyrrolo[3,2-d]pyrimidine analogue, a class of compounds known as 9-deazapurines that closely resemble natural purine bases. This structural similarity makes them a subject of significant interest in medicinal chemistry and anticancer research . Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent and broad-spectrum antiproliferative activities against diverse cancer cell lines, including triple-negative breast cancer (MDA-MB-231), leukemic (MOLM-14), pancreatic (MIA Pa-Ca-2), and non-small cell lung cancer (A549) models . The presence of halogens, such as bromine and iodine, at specific positions on the pyrrolo[3,2-d]pyrimidine core is a key structural feature linked to enhanced cytotoxic potency. Research indicates that introducing a halogen at the C7 position can significantly reduce IC50 values into the sub-micromolar range, profoundly increasing the compound's activity . Furthermore, the specific halogens present can influence the compound's mechanism of action; some analogues induce cell cycle arrest at the G2/M phase, while others robustly trigger apoptosis . The 5-methyl substitution in this compound is designed to modulate the pharmacokinetic profile and metabolic stability, a strategy shown to decrease in vivo toxicity while retaining anticancer efficacy in mouse models . This multi-halogenated, N-substituted pyrrolo[3,2-d]pyrimidine is presented as a high-value chemical tool for investigating novel antiproliferative agents and for further exploration in structure-activity relationship (SAR) studies in oncology drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1419101-02-2

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

4-chloro-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(12)7(8)11-3-10-4/h2-3H,1H3

InChI Key

JUSHQEVKVBLWTQ-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2C(=C1I)Br

Canonical SMILES

CN1C(=CC2=C1C(=NC=N2)Cl)I

Origin of Product

United States

Biological Activity

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The compound's molecular structure is characterized by the presence of bromine and iodine substituents, which significantly influence its biological activity. The chemical formula is C7H6BrIC_7H_6BrI and it possesses a molecular weight of approximately 232.93 g/mol.

Target Enzymes

Research indicates that pyrrolopyrimidine derivatives, including this compound, primarily act by inhibiting specific kinases involved in cell signaling pathways. Notably:

  • Fibroblast Growth Factor Receptors (FGFRs) : These receptors play a crucial role in cell proliferation and differentiation. Inhibition of FGFRs can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
  • p21-Activated Kinases (PAKs) : Similar compounds have been shown to inhibit PAK4, impacting various signaling pathways associated with cancer progression.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
HeLa10.5Induction of apoptosis via caspase activation
MDA-MB-2318.3Inhibition of FGFR-mediated signaling
HepG212.0Upregulation of pro-apoptotic proteins

These results indicate that the compound effectively inhibits the growth of cancer cells by inducing apoptosis and disrupting critical signaling pathways.

Case Studies

  • HeLa Cells : Treatment with this compound resulted in significant cell death, with IC50 values indicating potent activity. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .
  • MDA-MB-231 Cells : This breast cancer cell line exhibited a marked decrease in viability upon exposure to the compound, attributed to FGFR inhibition leading to disrupted proliferation signals.
  • HepG2 Cells : In this liver cancer model, the compound induced apoptosis through upregulation of Bax and downregulation of Bcl-2, suggesting a shift towards pro-apoptotic signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP (XLogP3) Key Applications/Properties
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Br (7), I (6), CH₃ (5) C₇H₅BrIN₃ 352.95 ~2.8* Potential cross-coupling reagent
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Br (7), Cl (4), CH₃ (5) C₇H₆BrClN₃ 262.51 2.1 Antimycobacterial activity
7-Bromo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde Br (7), CHO (6), CH₃ (5) C₈H₆BrN₃O 240.07 1.5 Intermediate for further synthesis
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Br (5) C₆H₄BrN₃ 198.02 1.4 Nucleotide analog precursor
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Br (7), COOEt (6), 2×OEt (2,4) C₁₃H₁₆BrN₃O₄ 358.19 3.0 Solubility-enhancing ester derivative

*Estimated based on halogen contributions.

Key Comparison Points

Halogen Substituent Effects
  • Reactivity : Iodine at position 6 (target compound) offers superior leaving-group ability compared to chlorine (as in ) or aldehydes (), making it more reactive in Suzuki or Ullmann cross-coupling reactions. Bromine at position 7 is a common electrophilic site for further functionalization .
Physicochemical Properties
  • Solubility : The ethyl carboxylate derivative () exhibits improved solubility due to ester groups, whereas the target compound’s iodinated structure may necessitate formulation adjustments for in vivo studies.
  • Stability : The methyl group at position 5 (common in and target compound) likely enhances stability against oxidative degradation compared to unsubstituted analogs (e.g., ).

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated pyrrolo[3,2-d]pyrimidines, including 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, generally involves:

  • Construction of the pyrrolo[3,2-d]pyrimidine core.
  • Selective halogenation at the 6- and 7-positions.
  • Introduction of a methyl group at the 5-position.
  • Use of nucleophilic substitution or cross-coupling reactions to install halogen substituents.

The key intermediate is often a dihydroxy or diamino pyrrolo[3,2-d]pyrimidine derivative, which undergoes halogenation and methylation steps under controlled conditions.

Halogenation and Chlorination Steps

A common approach to prepare halogenated pyrrolo[2,3-d]pyrimidines, closely related to the 7-Bromo-6-iodo derivative, involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in an aromatic solvent such as toluene. The process includes:

  • Initial reaction at low temperature (~0–50°C, preferably 25°C) to form a chlorinated intermediate.
  • Gradual heating to 40–100°C (optimally 75°C).
  • Addition of a tertiary amine base (e.g., diisopropylethylamine) to neutralize generated HCl and drive the reaction forward.
  • Further heating to 75–125°C (preferably 105°C) for 1–24 hours (optimally 16 hours).

Phosphorus oxychloride is used in excess (1.5 to 6 equivalents, ideally around 3 equivalents), and the tertiary amine base is used in 1 to 8 equivalents (ideally 2 equivalents) relative to the starting diol compound.

Iodination and Bromination

Selective iodination and bromination are performed on the pyrrolo[3,2-d]pyrimidine core using reagents such as N-iodosuccinimide (NIS) for iodination and bromine or brominating agents for bromination.

  • Iodination at the 6-position is achieved by treating the pyrrolo[2,3-d]pyrimidine amine intermediate with NIS, yielding the 6-iodo derivative in high yield (~90%).
  • Bromination at the 7-position can be introduced via electrophilic aromatic substitution or by using brominated intermediates in cross-coupling reactions.

The order of halogenation can be varied depending on the stability and reactivity of intermediates.

Methylation at the 5-Position

Methylation at the 5-position is typically introduced via nucleophilic substitution using methyl halides or methyl tosylates under basic conditions:

  • Alkylation is performed by reacting the halogenated pyrrolo[3,2-d]pyrimidine with methyl bromide or methyl tosylate in the presence of a base such as cesium carbonate or potassium carbonate.
  • The reaction is usually carried out in polar aprotic solvents like DMF at elevated temperatures (e.g., 70°C) for extended periods (e.g., 18 hours).
  • Purification is achieved by extraction and column chromatography.

Data Table Summarizing Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Chlorination Phosphorus oxychloride, toluene, diisopropylethylamine 25 → 75 → 105 16 hours 52–87 PClO present 1.5–6 equiv; base 1–8 equiv
Iodination N-Iodosuccinimide (NIS) Room temp (~25) 2–4 hours ~90 Selective iodination at C-6
Bromination Bromine or brominating agents Room temp Variable Not specified Often via electrophilic substitution
Methylation Methyl bromide or methyl tosylate, Cs2CO3 or K2CO3 70 18 hours ~74 Nucleophilic substitution at N-5
Suzuki Coupling PdCl2(dppf), aryl boronic acid, K2CO3, dioxane/water 60–80 4–24 hours Variable For aryl substituent introduction

Detailed Research Findings

  • The chlorination step using phosphorus oxychloride is critical to activate the pyrrolo[3,2-d]pyrimidine diol for subsequent halogenation and substitution reactions. Controlling temperature and reagent equivalents is essential to maximize yield and minimize side reactions.
  • Iodination with N-iodosuccinimide is highly selective and efficient for introducing iodine at the 6-position, which is a key step before methylation and bromination.
  • Methylation under basic conditions proceeds smoothly with good yields, allowing the introduction of the 5-methyl substituent without affecting the halogenated positions.
  • Suzuki-Miyaura cross-coupling reactions provide versatility to introduce various substituents, including bromine at the 7-position or other functional groups, enabling structural diversification of the pyrrolo[3,2-d]pyrimidine scaffold.
  • Purification typically involves aqueous workup, extraction with organic solvents such as ethyl acetate or dichloromethane, drying over anhydrous salts, and silica gel chromatography to isolate pure compounds.

Q & A

Q. Basic Analytical Workflow

  • 1H/13C NMR : Assign signals using 2D experiments (HSQC, HMBC). For example, the methyl group at C5 appears as a singlet (~δ 2.5 ppm), while aromatic protons (C6/C7) show coupling patterns influenced by halogen electronegativity .
  • IR Spectroscopy : Confirm NH/amine groups (stretching ~3300 cm⁻¹) and absence of unreacted precursors.
  • Mass Spectrometry : Use EI-MS to detect molecular ion clusters (e.g., m/z 245/247/249 for Br/I isotopes) .

How can computational methods optimize reaction pathways for synthesizing halogenated pyrrolo[3,2-d]pyrimidines?

Q. Advanced Reaction Design

  • Apply density functional theory (DFT) to model transition states for halogenation, predicting regioselectivity (e.g., bromine at C7 vs. iodine at C6) .
  • Use machine learning (e.g., ICReDD’s reaction path search tools) to screen solvent/reagent combinations, reducing trial-and-error experimentation .

What strategies mitigate side reactions during iodination or bromination of pyrrolo[3,2-d]pyrimidine cores?

Q. Advanced Mechanistic Insights

  • Kinetic Control : Use low temperatures (0°C) to favor mono-halogenation and prevent di-substitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) before halogenation.
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and halt at the desired intermediate .

How does the electronic environment of halogen substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Reactivity Analysis

  • The iodine at C6 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine.
  • Bromine at C7 stabilizes the aromatic system via inductive effects, directing nucleophilic attacks to C6. Validate using Hammett constants (σₚ for Br = +0.23) .

What are the stability challenges for this compound under ambient conditions?

Q. Basic Stability Protocol

  • Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent halogen loss or oxidation .
  • Avoid prolonged exposure to light, as UV radiation can cleave C-I bonds.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Q. Advanced SAR Strategy

  • Halogen Exchange : Replace iodine with CF₃ or CN groups via Pd-catalyzed cross-coupling to modulate electron density .
  • Methyl Substitution : Introduce bulkier alkyl groups at C5 to study steric effects on target binding (e.g., kinase inhibition) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Biological Screening

  • Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with non-halogenated analogs .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?

Q. Advanced Mechanistic Probes

  • Synthesize ¹³C-labeled derivatives at C5 or C7 to track metabolic fate via LC-MS.
  • Use ¹⁵N NMR to study hydrogen bonding in protein-ligand complexes (e.g., with DNA repair enzymes) .

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